REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=1[CH3:11])[CH3:2].C([O:14][CH:15]=[C:16]([C:22](OCC)=O)[C:17]([O:19]CC)=[O:18])C>O>[CH2:1]([N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=2[CH3:11])[C:15](=[O:14])[C:16]([C:17]([OH:19])=[O:18])=[CH:22]1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NC1=C(C(=CC=C1)Cl)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
polyphosphoric acid
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be subjected to the reaction at 140° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
resulting in crystals
|
Type
|
CUSTOM
|
Details
|
separated out
|
Type
|
FILTRATION
|
Details
|
The crystals are recovered by filtration
|
Type
|
ADDITION
|
Details
|
a 10% sodium hydroxide solution is added to the fitrate
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After refluxing
|
Type
|
ADDITION
|
Details
|
the mixture is treated with activated carbon
|
Type
|
CUSTOM
|
Details
|
separate out light yellow crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C2=CC=C(C(=C12)C)Cl)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |